
The Discovery and Development of
GSK2556286: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
GSK2556286 is a novel, first-in-class antitubercular drug candidate identified through a high-

throughput screening of compounds that inhibit the intracellular growth of Mycobacterium

tuberculosis (M. tuberculosis) within human macrophages.[1][2][3] This compound exhibits a

unique mode of action, potent activity against drug-sensitive and drug-resistant strains of M.

tuberculosis, and a promising safety profile, positioning it as a potential component of future

tuberculosis (TB) treatment regimens.[1][2][4] This technical guide provides a comprehensive

overview of the discovery, mechanism of action, preclinical development, and clinical

evaluation of GSK2556286.

Discovery
GSK2556286 was identified from a phenotypic screening campaign focused on discovering

compounds with activity against M. tuberculosis residing within human THP-1 macrophage-like

cells.[2][5] This intramacrophage screening approach was designed to identify compounds that

are effective in the host cell environment, a critical niche for M. tuberculosis during infection.[1]

[2] Unlike traditional screens against axenically grown bacteria, this strategy prioritizes

compounds with the ability to penetrate host cells and exert their effects on intracellular

pathogens.
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Mechanism of Action
The primary mechanism of action of GSK2556286 involves the modulation of cholesterol

metabolism in M. tuberculosis, a crucial pathway for the pathogen's survival and persistence

within the host.[1][5][6]

Targeting Cholesterol Catabolism
GSK2556286's activity is notably dependent on the presence of cholesterol as a carbon source

for the bacteria.[1][2] It shows potent inhibitory activity against extracellular M. tuberculosis in

culture media containing cholesterol, while its activity is significantly reduced in standard

glucose-based media.[7] This cholesterol-dependent activity highlights its novel mechanism,

which is distinct from currently used anti-TB drugs.[1][2]

Activation of Adenylyl Cyclase Rv1625c
Subsequent mechanistic studies revealed that GSK2556286 acts as an agonist of the

membrane-bound adenylyl cyclase, Rv1625c (also known as Cya), in M. tuberculosis.[5][6][8]

By activating Rv1625c, GSK2556286 triggers a significant increase in the intracellular levels of

cyclic AMP (cAMP), a key second messenger.[6][7] This elevation in cAMP levels disrupts the

normal regulation of cholesterol and propionate utilization, leading to the inhibition of bacterial

growth.[1][2][6] Spontaneous resistant mutants to GSK2556286 frequently harbor mutations in

the rv1625c gene, further confirming it as the primary target.[2][6]

Preclinical Development
In Vitro Activity
GSK2556286 demonstrates potent in vitro activity against M. tuberculosis within infected

macrophages and in the presence of cholesterol.
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Parameter Cell Line/Strain Condition Value Reference

IC50
M. tuberculosis

in THP-1 cells
Intracellular 0.07 µM [1][2][4][7]

IC50
M. tuberculosis

H37Rv

Axenic, with

cholesterol
2.12 µM [7]

IC50
M. tuberculosis

Erdman

Axenic, with

cholesterol
0.71 µM [7]

IC50
M. tuberculosis

H37Rv

Axenic, with

glucose
>125 µM [7]

IC50
M. tuberculosis

Erdman

Axenic, with

glucose
>50 µM [7]

MIC90
45 clinical

isolates
with cholesterol Not specified [1][9]

In Vivo Efficacy
Preclinical studies in various mouse models of TB have demonstrated the in vivo efficacy of

GSK2556286, both as a monotherapy and in combination with other antitubercular agents.
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Animal Model Infection Type Dosage Outcome Reference

BALB/c mice Chronic TB

10-200 mg/kg,

p.o., 5

days/week for 4

weeks

Significant

bactericidal

effect; maximal

effect at ~10

mg/kg

[7]

C3HeB/FeJ mice Chronic TB

10-200 mg/kg,

p.o., 5

days/week for 4

weeks

Significant

bactericidal

effect

[7]

BALB/c mice
Subacute

infection

50 mg/kg, p.o.,

single dose with

Bedaquiline and

Pretomanid

Increased

efficacy of the

combination

[1][7]

Safety Pharmacology and Toxicology
GSK2556286 has undergone a battery of in vitro and in vivo safety pharmacology and

genotoxicity studies.[1] Repeat-dose oral toxicity studies of up to 4 weeks were conducted in

rats and cynomolgus monkeys.[1] These studies indicated an adequate safety profile,

supporting its progression to clinical trials.[1][10]

Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study (NCT04472897)

was initiated in November 2020 to evaluate the safety, tolerability, and pharmacokinetics of

single and repeat ascending oral doses of GSK2556286 in healthy adult participants.[4][11][12]

The study also included a food effect cohort.[12] The trial was designed in two parts: a single

ascending dose (SAD) part and a multiple ascending dose (MAD) part.[12] However, the study

was terminated in May 2025 based on pre-defined stopping criteria after enrolling 92 out of the

planned 96 participants.[12]

Experimental Protocols
Intramacrophage Activity Assay
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The intracellular activity of GSK2556286 was determined using M. tuberculosis-infected THP-1

human monocytic cells.

Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into

macrophage-like cells.

Infection: Differentiated THP-1 cells were infected with M. tuberculosis.

Compound Treatment: Infected cells were treated with serial dilutions of GSK2556286.

Quantification of Bacterial Growth: After a defined incubation period, the intracellular

bacterial load was quantified, typically by measuring luminescence or fluorescence from a

reporter strain or by colony-forming unit (CFU) counting.

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-

response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay in Axenic
Culture
The MIC of GSK2556286 against extracellular M. tuberculosis was determined in media

containing either cholesterol or glucose as the primary carbon source.

Bacterial Culture:M. tuberculosis strains were grown to mid-log phase.

Assay Setup: A 96-well microplate format was used, containing culture medium with either

cholesterol or glucose and serial dilutions of GSK2556286.

Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

Incubation: Plates were incubated at 37°C.

Growth Measurement: Bacterial growth was assessed after a defined period (e.g., 7-14

days) using a growth indicator dye like resazurin or by measuring optical density.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

inhibited visible bacterial growth.[1]
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cAMP Measurement Assay
The effect of GSK2556286 on intracellular cAMP levels in M. tuberculosis was quantified.

Bacterial Culture and Treatment:M. tuberculosis was grown in a suitable medium and then

treated with GSK2556286 at a specific concentration (e.g., 5 µM) for a defined period (e.g.,

24 hours).[7]

Cell Lysis: Bacterial cells were harvested and lysed to release intracellular components.

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a

competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass

spectrometry (LC-MS).[6]

Data Analysis: The measured cAMP levels in treated cells were compared to those in

untreated control cells.
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
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Caption: Workflow for determining the intramacrophage activity of GSK2556286.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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